molecular formula C21H18N4O3 B2951405 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251584-60-7

3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2951405
CAS No.: 1251584-60-7
M. Wt: 374.4
InChI Key: BRBAWUYNAQYNDU-UHFFFAOYSA-N
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Description

The compound 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one features a hybrid heterocyclic architecture comprising a 1,2,4-oxadiazole ring and a 1,4-dihydropyridazin-4-one core. The oxadiazole moiety is substituted at the 3-position with a 3-ethoxyphenyl group, while the dihydropyridazinone ring is functionalized with a 3-methylphenyl group at the 1-position.

Properties

IUPAC Name

3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-3-27-17-9-5-7-15(13-17)20-22-21(28-24-20)19-18(26)10-11-25(23-19)16-8-4-6-14(2)12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBAWUYNAQYNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole-Based Herbicides (e.g., Oxadiazon and Oxadiargyl)

Oxadiazon (3-(2,4-dichloro-5-isopropoxyphenyl)-5-tert-butyl-1,3,4-oxadiazol-2(3H)-one ) and oxadiargyl (3-(2,4-dichloro-5-propargyloxyphenyl)-5-tert-butyl-1,3,4-oxadiazol-2(3H)-one ) are commercial herbicides sharing the oxadiazole core with the target compound. Key comparisons include:

Feature Target Compound Oxadiazon Oxadiargyl
Oxadiazole Substitution 3-Ethoxyphenyl 2,4-Dichloro-5-isopropoxyphenyl 2,4-Dichloro-5-propargyloxyphenyl
Additional Core 1,4-Dihydropyridazin-4-one None None
Reported Activity Not specified Herbicide Herbicide
  • Structural Insights: The target compound lacks halogen substituents (e.g., Cl) present in oxadiazon/oxadiargyl, which are critical for herbicidal activity.
  • Dihydropyridazinone Contribution: The partially saturated pyridazinone ring may enhance solubility or metabolic stability compared to fully aromatic systems in oxadiazole herbicides .

Triazole Derivatives with Fungicidal Activity

Triazole-containing compounds, such as [1-aryl carbonyl-2-(1,2,4-triazol-1-yl)]ethyl-N,N-dialkyldithiocarbamates , exhibit fungicidal and plant-growth-regulating activities. Comparisons include:

Feature Target Compound Triazole Derivatives
Heterocycle 1,2,4-Oxadiazole 1,2,4-Triazole
Substituents Ethoxyphenyl, Methylphenyl Aryl, dialkyldithiocarbamate
Bioactivity Not specified Fungicidal, plant-growth regulation
  • Substituent Effects : The target’s ethoxy and methyl groups may increase lipophilicity, influencing membrane permeability compared to polar dithiocarbamate groups in triazole derivatives.

Dihydro Heterocyclic Compounds

Compounds like 1,5-dimethyl-4-(tetrazolyl)-dihydro-3H-pyrazol-3-ones share partial saturation in their heterocyclic cores. Key differences:

Feature Target Compound Dihydro-pyrazol-3-ones
Core Structure 1,4-Dihydropyridazin-4-one 4,5-Dihydro-1H-tetrazole + dihydro-pyrazol-3-one
Functionality Oxadiazole, methylphenyl Tetrazole, coumarin/benzodiazepine
Potential Applications Agrochems/pharma Antimicrobial, photophysical uses
  • Conformational Flexibility: The dihydropyridazinone’s six-membered ring may offer distinct hydrogen-bonding or steric properties compared to five-membered dihydro-pyrazolones.

Biological Activity

The compound 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound reveals a complex arrangement that contributes to its biological activity. It contains a dihydropyridazinone core linked to an oxadiazole moiety and substituted phenyl groups.

  • Molecular Formula : C19_{19}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 336.39 g/mol

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The compound has been tested against human breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis through cell cycle arrest mechanisms .

Antimicrobial Activity

Pyridazinones have also demonstrated antimicrobial properties. The compound's structural features may enhance its ability to interact with bacterial enzymes or membranes, thereby exhibiting bactericidal effects. In vitro studies have suggested that derivatives can inhibit the growth of both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinone derivatives has been explored, particularly their ability to inhibit pro-inflammatory cytokines. Compounds structurally similar to the target compound have shown effectiveness in reducing IL-β production in stimulated cells, indicating a potential therapeutic role in inflammatory diseases .

The biological activity of 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit phosphodiesterases (PDEs), leading to increased intracellular cAMP levels and subsequent cellular responses such as vasodilation and improved cardiac function .
  • Cell Cycle Modulation : The compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This was evidenced by flow cytometry analysis demonstrating increased sub-G1 populations indicative of apoptotic cells following treatment with related pyridazine derivatives .

Case Studies

Several studies have highlighted the biological activities of pyridazinone derivatives:

  • Anticancer Study : A study on a series of 3,6-disubstituted pyridazines showed significant inhibition of tumor growth in vitro and in vivo models. The most potent compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines .
  • Antimicrobial Evaluation : A derivative was tested against multiple bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .

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